Antitumor agent-137

Description

Properties

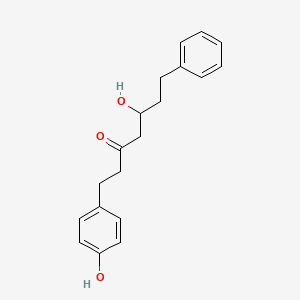

Molecular Formula |

C19H22O3 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

5-hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one |

InChI |

InChI=1S/C19H22O3/c20-17-10-6-16(7-11-17)9-13-19(22)14-18(21)12-8-15-4-2-1-3-5-15/h1-7,10-11,18,20-21H,8-9,12-14H2 |

InChI Key |

NKSWRYBLSIGGIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Antitumor Agent-137

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor Agent-137 is a novel synthetic compound belonging to the class of nitrogen mustards, which are potent DNA alkylating agents. These agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to the disruption of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells. The mechanism of action involves the formation of a highly reactive aziridinium (B1262131) ion, which alkylates the N7 position of guanine (B1146940) residues in DNA. This can result in intrastrand and interstrand cross-links, leading to DNA damage and cell death. This guide provides a detailed overview of the synthesis and purification methods for this compound, intended for research and development purposes.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each step.

Experimental Protocols

Step 1: Activation of the Carboxylic Acid

The initial step involves the activation of a carboxylic acid precursor to facilitate subsequent esterification. Thionyl chloride is a common reagent for this transformation.

-

Reaction: A solution of the parent carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as acetonitrile (B52724) is treated with an excess of thionyl chloride (e.g., 5.0 eq). The mixture is refluxed for a specified period, typically 30 minutes, to ensure complete conversion to the acyl chloride.[1]

-

Work-up: The reaction mixture is cooled, and the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Step 2: Esterification with Triethanolamine (B1662121)

The activated acyl chloride is then reacted with triethanolamine to form the corresponding ester.

-

Reaction: The crude acyl chloride is dissolved in an appropriate solvent and refluxed with triethanolamine.[2] This reaction leads to the formation of an ester linkage.[2]

-

Work-up: Upon completion, the reaction mixture is cooled and subjected to an aqueous work-up to remove any unreacted triethanolamine and other water-soluble impurities. The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield the crude ester intermediate.

Step 3: Chlorination to Yield this compound

The final step involves the conversion of the hydroxyl groups of the triethanolamine moiety to the chloroethyl groups characteristic of nitrogen mustards.

-

Reaction: The ester intermediate is treated with a chlorinating agent, such as thionyl chloride, in a mild reflux reaction.[2] This step is critical and must be performed under controlled conditions to minimize the formation of byproducts.[3]

-

Work-up: After the reaction is complete, the mixture is carefully quenched and neutralized. An inert atmosphere is recommended during work-up to prevent hydrolysis of the nitrogen mustard.[3] The crude product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to afford the crude this compound.

Logical Relationship of Synthesis Steps

References

Identifying the Molecular Target of Antitumor Agent-137 (CBL0137): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-137, also known as Curaxin CBL0137, is a promising small molecule compound that has demonstrated significant anticancer activity across a range of malignancies. This document provides an in-depth technical overview of the experimental evidence identifying its primary molecular target and elucidating its mechanism of action. Through the inhibition of the Facilitates Chromatin Transcription (FACT) complex , CBL0137 triggers a cascade of downstream cellular events, including the activation of the tumor suppressor p53 and the inhibition of the pro-survival NF-κB signaling pathway. This guide summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.

Primary Molecular Target: The FACT Complex

The principal molecular target of this compound (CBL0137) is the Facilitates Chromatin Transcription (FACT) complex . FACT is a heterodimeric histone chaperone composed of the subunits SSRP1 (Structure Specific Recognition Protein 1) and SPT16 (Suppressor of Ty 16). This complex plays a crucial role in chromatin remodeling during DNA transcription, replication, and repair. In many cancer cells, FACT is overexpressed, contributing to tumor progression and aggressiveness.[1]

CBL0137 exerts its effect by binding to and sequestering the FACT complex on chromatin.[2] This action, often referred to as "chromatin trapping," effectively inhibits the normal function of FACT.[3][4] By destabilizing nucleosomes, CBL0137 is thought to create high-affinity binding sites for FACT across the genome, leading to its redistribution away from transcribed genes.[5] This trapping of FACT on chromatin disrupts the transcription of genes reliant on its activity, including several key oncogenic signaling pathways.[2] Biochemical assays have indicated that in the presence of curaxins like CBL0137, the affinity of FACT for nucleosomes is increased by approximately 3-fold.[6]

Downstream Signaling Pathways

The inhibition of the FACT complex by CBL0137 initiates a dual-pronged downstream effect on two critical signaling pathways: the activation of the p53 tumor suppressor pathway and the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) survival pathway.

Activation of the p53 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. CBL0137 treatment leads to the activation of p53.[3][7] Mechanistically, the trapping of the FACT complex on chromatin by CBL0137 facilitates the phosphorylation of p53 at serine 392 (Ser392), a post-translational modification that enhances its stability and transcriptional activity.[3][7] This activation of p53 contributes to the pro-apoptotic effects of CBL0137. Studies have shown a significant increase in total and phosphorylated p53 levels in cancer cells following treatment with CBL0137.[8]

Inhibition of the NF-κB Pathway

NF-κB is a transcription factor that plays a central role in promoting inflammation, cell survival, and proliferation, and its pathway is often constitutively active in cancer cells. CBL0137 has been shown to be a potent inhibitor of NF-κB signaling.[3] The inhibition of the FACT complex by CBL0137 prevents the transcription of NF-κB target genes, thereby suppressing its pro-survival functions.[2] This inhibition has been confirmed through luciferase reporter assays, which demonstrate a significant reduction in NF-κB-dependent gene expression.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound (CBL0137).

| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |

| KG-1 | Acute Myeloid Leukemia (AML) | 0.47 | [2] |

| NCI-H929 | Multiple Myeloma (MM) | 0.41 | [2] |

| WEHI-3 | Murine Acute Myeloid Leukemia | 0.46 | [2] |

| THP-1 | Acute Myeloid Leukemia (AML) | Not specified | [2] |

| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | Higher than AML cells | [2] |

| CCRF-SB | Acute Lymphoblastic Leukemia (ALL) | Higher than AML cells | [2] |

| K562 | Chronic Myeloid Leukemia (CML) | Higher than AML cells | [2] |

| DPM Cells | Diffuse Pleural Mesothelioma | 0.20 - 0.38 | [8] |

| Assay | Parameter | Observation | Reference |

| FACT Binding | Affinity for Nucleosomes | ~3-fold increase in the presence of curaxin | [6] |

| p53 Activation | Protein Levels | Increased total and phosphorylated p53 (Ser392) | [8] |

| NF-κB Inhibition | Luciferase Reporter Assay | Significant inhibition of NF-κB activity | [8] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of CBL0137.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of CBL0137 (e.g., 0.1 to 10 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot for p53 Phosphorylation

This protocol is used to detect the levels of total and phosphorylated p53.

-

Cell Lysis: Treat cells with CBL0137 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p53 and phospho-p53 (Ser392) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Compound Treatment: Treat the transfected cells with CBL0137, with or without an NF-κB stimulus (e.g., TNF-α).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Chromatin Immunoprecipitation (ChIP) Assay for FACT Occupancy

This protocol can be adapted to assess the effect of CBL0137 on the association of the FACT complex with chromatin.

-

Cross-linking: Treat cells with CBL0137 and then cross-link proteins to DNA with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against a FACT subunit (e.g., SSRP1 or SPT16) or a control IgG overnight.

-

Immune Complex Capture: Capture the antibody-chromatin complexes with protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated chromatin.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR or sequencing to determine the genomic regions occupied by the FACT complex.

Visualizations

Signaling Pathway of this compound (CBL0137)

Caption: Mechanism of action of this compound (CBL0137).

Experimental Workflow for Target Identification

Caption: Workflow for identifying the molecular target of CBL0137.

Conclusion

The collective evidence strongly indicates that the primary molecular target of this compound (CBL0137) is the FACT complex. By inhibiting FACT, CBL0137 concurrently activates the p53 tumor suppressor pathway and suppresses the pro-survival NF-κB signaling cascade. This dual mechanism of action underscores its potential as a potent and selective anticancer therapeutic. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further characterize and develop this promising antitumor agent.

References

- 1. Frontiers | Mechanism of curaxin-dependent nucleosome unfolding by FACT [frontiersin.org]

- 2. Facebook [cancer.gov]

- 3. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]

- 4. Fold-Change Detection of NF-κB at Target Genes with Different Transcript Outputs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of FACT removal from transcribed genes by anticancer drugs curaxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Antitumor Agent-137: A Novel Small Molecule Inhibitor Targeting the MAPK/ERK Pathway

An In-depth Technical Guide on the Discovery, Characterization, and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Antitumor agent-137 is a novel, potent, and selective small molecule inhibitor demonstrating significant antitumor activity in preclinical models. This document provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of this compound. The agent was identified through a high-throughput screening campaign and subsequently optimized for improved potency and drug-like properties. In vitro studies reveal that this compound exhibits potent cytotoxicity against a panel of human cancer cell lines, particularly those with activating mutations in the MAPK/ERK signaling pathway. The agent induces cell cycle arrest at the G1 phase and promotes apoptosis. Mechanistic studies have identified the direct molecular target of this compound and elucidated its downstream effects on key cellular signaling pathways. This whitepaper summarizes the key preclinical data and outlines the detailed experimental protocols used in the initial characterization of this promising new antitumor agent.

Introduction

The discovery of novel therapeutic agents remains a cornerstone of cancer research.[1][2] Many modern anticancer therapies target specific molecular pathways that are crucial for the growth and survival of cancer cells.[1] The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.

This document details the discovery and initial characterization of this compound, a novel small molecule inhibitor of the MAPK/ERK pathway.

Discovery of this compound

This compound was identified from a library of synthetic compounds using a high-throughput screening (HTS) assay designed to identify inhibitors of cancer cell proliferation. The initial lead compound demonstrated modest activity, and a subsequent lead optimization campaign involving the synthesis and evaluation of over 200 analogs led to the identification of this compound with significantly improved potency and favorable physicochemical properties.

In Vitro Efficacy

Cytotoxicity Across Multiple Cancer Cell Lines

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using a standard MTT assay. The agent demonstrated potent dose-dependent inhibition of cell proliferation, with IC50 values in the nanomolar range for several cell lines.[3]

| Cell Line | Cancer Type | IC50 (nM) of this compound |

| A549 | Non-Small Cell Lung Cancer | 15.2 ± 2.1 |

| HT-29 | Colorectal Cancer | 25.8 ± 3.5 |

| MDA-MB-231 | Breast Cancer | 12.5 ± 1.8 |

| U87 | Glioblastoma | 50.1 ± 6.7 |

| HCT116 | Colorectal Cancer | 8.9 ± 1.2 |

Table 1: Cytotoxicity of this compound in various human cancer cell lines. Data are presented as the mean IC50 ± standard deviation from three independent experiments.

Induction of Apoptosis

To determine if the observed cytotoxicity was due to the induction of apoptosis, cancer cells were treated with this compound and analyzed by flow cytometry after staining with Annexin V and propidium (B1200493) iodide. Treatment with this compound led to a significant increase in the percentage of apoptotic cells in a dose-dependent manner.

| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |

| HCT116 | Vehicle Control | 5.2 ± 0.8 |

| HCT116 | This compound (10 nM) | 28.4 ± 3.1 |

| HCT116 | This compound (50 nM) | 65.7 ± 5.9 |

| MDA-MB-231 | Vehicle Control | 4.8 ± 0.6 |

| MDA-MB-231 | This compound (10 nM) | 32.1 ± 2.8 |

| MDA-MB-231 | This compound (50 nM) | 71.3 ± 6.2 |

Table 2: Induction of apoptosis by this compound. Data represent the mean percentage of apoptotic cells ± standard deviation from three independent experiments.

Cell Cycle Analysis

The effect of this compound on cell cycle progression was investigated using flow cytometry analysis of propidium iodide-stained cells. Treatment with this compound resulted in a significant accumulation of cells in the G1 phase of the cell cycle, with a concomitant decrease in the percentage of cells in the S and G2/M phases.

| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| HCT116 | Vehicle Control | 45.3 ± 3.2 | 35.1 ± 2.5 | 19.6 ± 1.8 |

| HCT116 | This compound (25 nM) | 72.8 ± 4.1 | 15.2 ± 1.9 | 12.0 ± 1.5 |

| MDA-MB-231 | Vehicle Control | 50.1 ± 3.8 | 30.5 ± 2.9 | 19.4 ± 2.1 |

| MDA-MB-231 | This compound (25 nM) | 78.4 ± 4.5 | 12.3 ± 1.7 | 9.3 ± 1.2 |

Table 3: Effect of this compound on cell cycle distribution. Data are presented as the mean percentage of cells in each phase ± standard deviation from three independent experiments.

Mechanism of Action

Inhibition of the MAPK/ERK Signaling Pathway

Based on the cellular effects observed, we hypothesized that this compound might target a key oncogenic signaling pathway. Western blot analysis was performed to assess the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways. Treatment with this compound led to a dose-dependent decrease in the phosphorylation of MEK and ERK, key components of the MAPK/ERK pathway. In contrast, no significant change was observed in the phosphorylation of Akt, a key mediator of the PI3K/Akt pathway, suggesting selectivity for the MAPK/ERK cascade.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Cell Culture

Human cancer cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Viability

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The following day, cells were treated with various concentrations of this compound or vehicle control (0.1% DMSO) for 72 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C. The formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry

Cells were treated with this compound for 48 hours. Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Cells were stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. The samples were analyzed by flow cytometry within 1 hour of staining.

Cell Cycle Analysis by Flow Cytometry

Cells were treated with this compound for 24 hours. Cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C. The fixed cells were then washed with PBS and incubated with RNase A and propidium iodide. The DNA content was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle was determined using cell cycle analysis software.

Western Blot Analysis

Cells were treated with this compound for 6 hours. Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using the BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk in TBST and then incubated with primary antibodies overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental workflow for the characterization of this compound.

Conclusion and Future Directions

This compound is a novel and potent small molecule inhibitor of the MAPK/ERK signaling pathway with significant in vitro antitumor activity. It effectively inhibits the proliferation of various cancer cell lines, induces apoptosis, and causes cell cycle arrest at the G1 phase. The initial mechanistic studies provide a strong rationale for its further development.

Future studies will focus on comprehensive in vivo efficacy and toxicity evaluations in relevant animal models.[4] Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound will also be crucial for its progression towards clinical development.

Caption: Logical flow of this compound's mechanism of action.

References

- 1. Cancer therapeutics: understanding the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Editorial: Design, Synthesis, and Preclinical Testing of Innovative Anti-Cancer Compounds With a High Level of Selectivity of Action and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. iv.iiarjournals.org [iv.iiarjournals.org]

Technical Whitepaper: Physicochemical and Mechanistic Profile of Antitumor Agent-137

Disclaimer: "Antitumor agent-137" is not a publicly recognized compound designation. This document serves as a comprehensive template, providing a structured framework and standardized methodologies for characterizing a novel antitumor agent. The data presented herein are illustrative placeholders and should be replaced with compound-specific experimental results.

Executive Summary

The preclinical characterization of a novel therapeutic candidate is fundamental to its successful development. This document provides an in-depth guide to the core physicochemical properties of this compound, a compound under investigation for its therapeutic potential. A thorough understanding of these properties—including solubility, lipophilicity, and stability—is critical for predicting its pharmacokinetic and pharmacodynamic behavior. Furthermore, this guide details the experimental protocols necessary to obtain these parameters and elucidates the compound's proposed mechanism of action through signaling pathway analysis and a standard workflow for in vitro efficacy testing.

Physicochemical Properties of this compound

The physicochemical profile of an active pharmaceutical ingredient (API) dictates its formulation, delivery, and ultimate bioavailability. The key properties for this compound are summarized below.

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Method | Significance in Drug Development |

| Identifier | |||

| IUPAC Name | [Insert IUPAC Name] | - | Unambiguous chemical identification. |

| CAS Number | [Insert CAS No.] | - | Standardized registry number. |

| Structural Properties | |||

| Molecular Formula | [e.g., C₂₂H₂₅FN₄O₄] | Elemental Analysis | Defines the elemental composition. |

| Molecular Weight | [e.g., 444.46 g/mol ] | Mass Spectrometry | Influences diffusion, membrane transport, and dosage calculations. |

| Ionization | |||

| pKa | [e.g., 8.2 (basic)] | Potentiometric Titration | Determines the charge state at physiological pH, affecting solubility and permeability. |

| Lipophilicity | |||

| LogP (octanol/water) | [e.g., 2.5] | Shake-Flask Method | Predicts membrane permeability and potential for non-specific binding. |

| LogD (pH 7.4) | [e.g., 2.1] | Shake-Flask Method | Represents effective lipophilicity at physiological pH. |

| Solubility | |||

| Aqueous Solubility (pH 7.4) | [e.g., 25 µg/mL] | Thermodynamic Assay | Impacts dissolution rate and absorption; critical for formulation.[1] |

| FaSSIF Solubility | [e.g., 110 µg/mL] | HPLC-UV | Predicts solubility in the fasted-state small intestine, relevant for oral dosing.[1] |

| Stability | |||

| Chemical Stability | [e.g., >98% remaining after 48h] | HPLC Assay (pH 7.4) | Determines shelf-life and degradation pathways. |

| Plasma Stability (Human) | [e.g., T½ = 180 min] | LC-MS/MS | Indicates metabolic susceptibility and potential in vivo half-life. |

Experimental Protocols

Detailed and reproducible methodologies are essential for accurate characterization. The following protocols outline the standard procedures for determining the key physicochemical properties of this compound.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is measured to understand the ionization state of the compound at different pH values.

-

Preparation: A 1 mg/mL stock solution of this compound is prepared in a suitable organic co-solvent (e.g., methanol (B129727) or DMSO) and then diluted in deionized water to a final concentration of 50-100 µM.

-

Titration: The solution is titrated with standardized 0.01 N HCl and 0.01 N NaOH solutions using an automated titrator.

-

Analysis: The pH is recorded after each addition of titrant. The pKa is determined by calculating the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.

Determination of Lipophilicity (LogP/LogD) via Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient of a compound between two immiscible phases.[1][2]

-

System Preparation: Equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 are pre-saturated by mixing for 24 hours.

-

Partitioning: this compound is dissolved in the aqueous phase to a known concentration (e.g., 100 µM). An equal volume of the pre-saturated n-octanol is added.

-

Equilibration: The mixture is agitated vigorously for 1 hour to allow for equilibrium to be reached, followed by centrifugation to separate the two phases.[1]

-

Quantification: The concentration of the compound in both the aqueous and organic phases is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: LogD is calculated as: LogD = log₁₀([Compound]octanol / [Compound]aqueous). For the neutral form of the compound, this value represents LogP.

Determination of Thermodynamic Aqueous Solubility

This method measures the equilibrium solubility of the compound, providing a definitive value for its saturation point.

-

Sample Preparation: An excess amount of solid this compound powder is added to a vial containing a specific buffer (e.g., PBS, pH 7.4).

-

Equilibration: The resulting slurry is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

Analysis: The concentration of the dissolved compound in the filtrate is quantified by a validated HPLC-UV method against a standard curve.

Proposed Mechanism of Action & Signaling Pathway

Initial investigations suggest that this compound exerts its effect by modulating key cellular signaling pathways involved in cell proliferation and survival. The PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers, is a primary hypothesized target.[3][4]

PI3K/AKT/mTOR Signaling Pathway Inhibition

The diagram below illustrates the proposed mechanism where this compound inhibits the PI3K/AKT/mTOR signaling cascade, leading to decreased cell proliferation and survival. The PI3K/AKT pathway is a critical regulator of cell growth and is often activated in tumors.[3][5]

In Vitro Efficacy Evaluation Workflow

To assess the cytotoxic and anti-proliferative effects of this compound, a standardized in vitro testing workflow is employed. This process ensures consistent and reliable data generation for lead candidate evaluation.[6][7][8]

The workflow begins with cell line selection and culminates in dose-response analysis to determine the compound's potency (IC₅₀).

Conclusion

This guide provides a foundational framework for the comprehensive physicochemical and mechanistic characterization of this compound. The outlined properties and protocols are essential for building a robust data package to support further preclinical and clinical development. Accurate determination of these parameters will enable informed decisions regarding formulation, dosing strategies, and the prediction of in vivo performance, ultimately paving the way for the successful translation of this promising agent into a viable therapeutic.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development set… [ouci.dntb.gov.ua]

- 3. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]

- 6. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 7. news-medical.net [news-medical.net]

- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Antitumor Agent-137 Across Diverse Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-137, also known as CBL0137 or Curaxin-137, is a novel small molecule compound that has demonstrated significant cytotoxic effects across a broad spectrum of cancer cell lines. This document provides a comprehensive technical guide to the in vitro activity of this compound, summarizing key cytotoxicity data, detailing experimental methodologies, and illustrating its primary mechanism of action through signaling pathway diagrams. The core of its antitumor activity lies in its ability to target the Facilitates Chromatin Transcription (FACT) complex, leading to the simultaneous activation of the p53 tumor suppressor pathway and inhibition of the pro-survival NF-κB signaling cascade. This dual-action mechanism makes it a promising candidate for further preclinical and clinical investigation.

Introduction

This compound is a second-generation curaxin, a class of compounds that bind to the minor groove of DNA without causing damage, but effectively disrupt critical cellular processes in malignant cells.[1] Its primary intracellular target is the FACT complex, a heterodimeric protein consisting of SSRP1 and SPT16, which plays a crucial role in chromatin remodeling during transcription, replication, and DNA repair.[1][2] By binding to and sequestering the FACT complex on chromatin, this compound functionally inactivates it.[2] This leads to a cascade of downstream effects, most notably the activation of p53 and the suppression of NF-κB, culminating in cell cycle arrest and apoptosis in cancer cells.[2][3] Preclinical studies have highlighted its potential in various malignancies, including hematological cancers and solid tumors.[1][2][4]

In Vitro Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the tables below.

Table 1: Cytotoxicity of this compound in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 72h |

| KG-1 | Acute Myeloid Leukemia (AML) | 0.47 |

| THP-1 | Acute Myeloid Leukemia (AML) | 1.60 |

| WEHI-3 | Murine Myelomonocytic Leukemia | 0.46 |

| NCI-H929 | Multiple Myeloma (MM) | 0.41 |

| RPMI-8226 | Multiple Myeloma (MM) | Not specified |

| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | Not specified |

| CCRF-SB | Acute Lymphoblastic Leukemia (ALL) | Not specified |

| K562 | Chronic Myeloid Leukemia (CML) | Not specified |

Data sourced from a study on hematological malignancies. The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells after 72 hours of exposure.[5]

Table 2: Cytotoxicity of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (nM) at 72h |

| Various | Diffuse Pleural Mesothelioma | 200 - 380 |

| MCF7 | Breast Cancer | ~1000 (1 µM) |

| SKBR3 | Breast Cancer | ~1000 (1 µM) |

| MDA-MB-231 | Breast Cancer | ~1000 (1 µM) |

| DLD-1 | Colon Cancer | Not specified |

| Caki-1 | Renal Cell Carcinoma | Not specified |

| Mel-7 | Melanoma | Not specified |

Data for diffuse pleural mesothelioma and breast cancer cell lines were obtained from independent studies.[3] Information on colon, renal, and melanoma cell lines indicates suppression of tumor growth in xenograft models, though specific IC50 values were not provided in the referenced abstracts.[6]

Core Mechanism of Action: Signaling Pathways

The primary mechanism of action of this compound involves the disruption of the FACT complex, which in turn modulates the p53 and NF-κB signaling pathways.

Caption: Mechanism of this compound via FACT complex modulation.

This compound has also been shown to affect other signaling pathways, contributing to its broad anticancer activity.

Caption: Additional signaling pathways affected by this compound.

Experimental Protocols

The following section outlines a representative protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Cytotoxicity Assay Protocol

Objective: To determine the IC50 value of this compound in a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (CBL0137) stock solution (e.g., in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using trypan blue exclusion).

-

Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the assay (typically 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for initial screening is 0.1 to 10 µM.[5]

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound to the respective wells. Include wells with medium and vehicle (e.g., DMSO) as negative controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[5]

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 20 µL of the MTT solution to each well.[5]

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound demonstrates potent in vitro cytotoxicity across a diverse panel of cancer cell lines, including both hematological malignancies and solid tumors. Its unique mechanism of action, centered on the inhibition of the FACT complex and the subsequent modulation of the p53 and NF-κB pathways, provides a strong rationale for its continued development as a novel anticancer therapeutic. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this promising agent. Further studies are warranted to expand the cytotoxicity profile in a broader array of cancer types and to elucidate the full spectrum of its molecular interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antitumor effect of the curaxin CBL0137 on the models of colon cancer - Fetisov - Advances in Molecular Oncology [umo.abvpress.ru]

- 4. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

Antitumor Agent-137: A Comprehensive Analysis of its Effects on Cell Cycle Progression and Apoptotic Induction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the preclinical data and mechanism of action for Antitumor Agent-137, a novel investigational compound with potent cytotoxic activity against a broad range of human cancer cell lines. The primary focus of this document is to elucidate the effects of this compound on cell cycle progression, detailing its ability to induce a robust G2/M arrest, and to explore the downstream signaling pathways leading to apoptosis. This guide includes comprehensive experimental protocols, quantitative data summaries, and detailed pathway and workflow diagrams to facilitate a thorough understanding of this compound's cellular effects.

Quantitative Analysis of Cell Cycle Distribution

The effect of this compound on cell cycle progression was quantitatively assessed in the human colorectal carcinoma cell line HCT116. Cells were treated with varying concentrations of this compound for 24 and 48 hours, and the percentage of cells in each phase of the cell cycle was determined by flow cytometry analysis of propidium (B1200493) iodide-stained cells.

Table 1: Cell Cycle Distribution of HCT116 Cells Treated with this compound for 24 Hours

| Treatment Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control (0 µM) | 62.3 ± 2.1 | 15.8 ± 1.5 | 21.9 ± 1.8 |

| 10 µM | 25.1 ± 1.9 | 10.2 ± 1.1 | 64.7 ± 2.5 |

| 25 µM | 15.4 ± 1.4 | 5.7 ± 0.8 | 78.9 ± 2.9 |

| 50 µM | 8.9 ± 1.1 | 2.1 ± 0.5 | 89.0 ± 3.1 |

Table 2: Cell Cycle Distribution of HCT116 Cells Treated with this compound for 48 Hours

| Treatment Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |

| Vehicle Control (0 µM) | 60.5 ± 2.5 | 16.2 ± 1.7 | 23.3 ± 2.0 | 2.1 ± 0.4 |

| 10 µM | 18.7 ± 1.6 | 6.1 ± 0.9 | 65.2 ± 2.8 | 10.0 ± 1.2 |

| 25 µM | 9.3 ± 1.1 | 3.2 ± 0.6 | 62.5 ± 2.6 | 25.0 ± 1.9 |

| 50 µM | 4.1 ± 0.7 | 1.5 ± 0.4 | 48.9 ± 2.3 | 45.5 ± 2.7 |

Experimental Protocols

Cell Culture and Drug Treatment

The HCT116 human colorectal carcinoma cell line was maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded at a density of 2 x 10^5 cells/well in 6-well plates and allowed to adhere overnight. This compound was dissolved in DMSO to create a 10 mM stock solution and diluted to the final concentrations in complete medium. The final DMSO concentration in all treatments, including the vehicle control, was maintained at 0.1%.

Flow Cytometry for Cell Cycle Analysis

Following treatment with this compound for the indicated times, cells were harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet was resuspended in 500 µL of hypotonic staining buffer (0.1% Triton X-100, 0.1% sodium citrate, 50 µg/mL propidium iodide, and 10 µg/mL RNase A in PBS). The cell suspension was incubated in the dark at 4°C for 30 minutes. Cell cycle distribution was analyzed using a BD FACSCalibur flow cytometer, and the data were processed using FlowJo software.

Western Blot Analysis

After treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using the BCA protein assay. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against Cyclin B1, CDK1, phospho-CDK1 (Thr161), p21, and β-actin. After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Cellular Mechanisms

Proposed Signaling Pathway of this compound

Caption: Proposed signaling cascade for this compound-induced G2/M arrest.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution after drug treatment.

Logical Relationship of G2/M Arrest and Apoptosis

Caption: Logical progression from cell cycle arrest to apoptosis.

Early Pharmacodynamic Markers for Antitumor agent-137: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of targeted antitumor agents requires the parallel development of robust pharmacodynamic (PD) markers to enable early assessment of biological activity, inform dose selection, and provide insights into mechanisms of resistance. This technical guide outlines a strategy for identifying and validating early PD markers for Antitumor agent-137, a hypothetical, potent, and selective inhibitor of the MEK1/2 kinases within the mitogen-activated protein kinase (MAPK) signaling pathway. We propose a panel of biomarkers—phosphorylated ERK (p-ERK), c-Fos/c-Jun, and Ki-67—to assess target engagement, downstream pathway modulation, and cellular response, respectively. This document provides detailed experimental protocols for the assessment of these markers in preclinical and clinical settings, along with a framework for data interpretation.

Introduction

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1][2] Its aberrant activation is a common driver in a multitude of human cancers, making it a key target for therapeutic intervention.[1] this compound is a novel, orally bioavailable small molecule designed to selectively inhibit MEK1 and MEK2, the dual-specificity kinases that are the only known activators of the downstream effectors ERK1 and ERK2.

Early clinical development of targeted agents like this compound hinges on the ability to confirm target engagement and modulation of the intended signaling pathway in patients. Pharmacodynamic (PD) biomarkers are essential tools that provide this confirmation, offering a mechanistic link between drug exposure and biological effect. An effective PD marker strategy can accelerate drug development by providing early evidence of activity, guiding dose-escalation decisions, and potentially identifying patient populations most likely to respond.

This guide details a multi-tiered approach to PD marker assessment for this compound, focusing on markers that can be readily implemented in both preclinical models and early-phase clinical trials.

Proposed Mechanism of Action of this compound

This compound is a non-ATP-competitive inhibitor of MEK1/2. By binding to an allosteric pocket, it locks the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of its sole substrates, ERK1 and ERK2.[2] The inhibition of ERK phosphorylation (p-ERK) blocks the downstream signaling cascade, leading to the reduced expression and/or phosphorylation of numerous transcription factors, including c-Fos and c-Jun.[3][4][5] The ultimate consequence of this pathway inhibition is the suppression of pro-proliferative gene expression, leading to cell cycle arrest and a decrease in tumor cell proliferation.

Selection of Early Pharmacodynamic Markers

A robust PD strategy relies on a panel of markers that interrogate different levels of the biological cascade: target engagement, pathway modulation, and downstream cellular effect.

Target Engagement Marker: Phospho-ERK (p-ERK)

-

Rationale: The direct and immediate consequence of MEK1/2 inhibition is a reduction in the phosphorylation of ERK1/2.[2][6] Therefore, measuring the levels of p-ERK in tumor tissue serves as a proximal and sensitive biomarker for the target engagement of this compound.[7] A significant reduction in p-ERK levels post-treatment provides direct evidence that the drug is reaching its target and exerting its intended biochemical effect.[8]

-

Assessment Method: Immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tumor biopsies is the preferred method for clinical assessment due to its widespread availability and ability to provide spatial information within the tumor microenvironment.[6] Western blotting can be used for preclinical xenograft studies and for more quantitative assessments.[7][9]

Downstream Pathway Modulation Markers: c-Fos and c-Jun

-

Rationale: The transcription factor AP-1, a heterodimer composed primarily of proteins from the Fos and Jun families, is a key downstream target of the ERK signaling pathway.[10] Activation of ERK leads to the induction and phosphorylation of c-Fos and c-Jun, which in turn regulate the expression of genes critical for cell cycle progression.[3][4] Measuring changes in the expression of c-Fos and c-Jun can serve as a marker of downstream pathway modulation, confirming that the inhibition of p-ERK is functionally significant.

-

Assessment Method: IHC for c-Fos and c-Jun protein levels in FFPE tumor biopsies. Quantitative real-time PCR (qRT-PCR) can also be used to measure transcript levels in fresh-frozen biopsy material.

Cellular Response Marker: Ki-67

-

Rationale: Ki-67 is a nuclear protein that is strictly associated with cell proliferation.[11][12] Its expression is present during all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent cells (G0).[12][13] A decrease in the percentage of Ki-67-positive tumor cells (the Ki-67 labeling index) following treatment with this compound would indicate a successful anti-proliferative response.[11][13] This marker provides a direct measure of the desired downstream biological effect of the drug on the tumor.[14]

-

Assessment Method: IHC on FFPE tumor biopsies is the standard method for evaluating the Ki-67 labeling index in clinical practice.[12][15]

Experimental Protocols

The following are detailed methodologies for the assessment of the proposed PD markers.

Immunohistochemistry (IHC) for p-ERK, c-Fos, c-Jun, and Ki-67 in FFPE Tumor Biopsies

This protocol outlines the key steps for chromogenic IHC on FFPE sections.[16][17]

-

Tissue Preparation:

-

Fix fresh tumor biopsies in 10% neutral buffered formalin for 18-24 hours.[18]

-

Process and embed the fixed tissue in paraffin (B1166041) wax.[16][17]

-

Cut 4-5 µm thick sections onto charged microscope slides.[17]

-

-

Deparaffinization and Rehydration:

-

Incubate slides in three changes of xylene for 5 minutes each.[17]

-

Rehydrate through graded alcohols: two changes of 100% ethanol (B145695) (3 min each), two changes of 95% ethanol (3 min each), and one change of 70% ethanol (3 min).[17]

-

Rinse in distilled water.[17]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0).

-

Heat in a steamer or water bath at 95-100°C for 20-30 minutes.[16]

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

-

Staining Procedure:

-

Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10 minutes.

-

Rinse with Tris-buffered saline with Tween-20 (TBST).

-

Apply a protein block (e.g., 5% normal goat serum) for 1 hour to reduce non-specific antibody binding.

-

Incubate with the primary antibody (e.g., rabbit anti-p-ERK, mouse anti-Ki-67) at an optimized dilution overnight at 4°C.

-

Rinse with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Rinse with TBST.

-

Apply the chromogen substrate (e.g., DAB) and monitor for color development.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

-

Image Analysis:

-

Scan slides using a digital slide scanner.

-

Quantify staining using image analysis software (e.g., QuPath, ImageJ).

-

For p-ERK, c-Fos, and c-Jun, an H-score (sum of [intensity level] × [% of cells at that intensity]) can be calculated.

-

For Ki-67, calculate the labeling index as the percentage of tumor cells with positive nuclear staining.

-

Western Blot for p-ERK in Xenograft Tumor Lysates

This protocol is suitable for quantitative analysis in preclinical models.[9][19]

-

Sample Preparation:

-

Excise tumors and snap-freeze in liquid nitrogen.

-

Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Immunodetection:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[20][21]

-

Incubate the membrane with primary antibodies against p-ERK and total ERK (as a loading control) overnight at 4°C.[20]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

-

-

Quantification:

-

Perform densitometric analysis of the bands using image analysis software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups and time points.

Table 1: Hypothetical Preclinical Data from a Xenograft Study

| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM | p-ERK / Total ERK Ratio (Normalized to Control) | Ki-67 Labeling Index (%) |

| Vehicle Control | 10 | 850 ± 75 | 1.00 | 85 ± 5 |

| This compound (10 mg/kg) | 10 | 420 ± 50 | 0.25 | 30 ± 8 |

| This compound (30 mg/kg) | 10 | 150 ± 30 | 0.05 | 10 ± 4 |

Table 2: Hypothetical Data from a Phase I Clinical Trial (Paired Biopsies)

| Patient ID | Dose Level | p-ERK H-Score (Pre-treatment) | p-ERK H-Score (Post-treatment) | % Change in p-ERK | % Change in Ki-67 Index |

| 001-001 | 50 mg BID | 220 | 110 | -50% | -45% |

| 001-002 | 50 mg BID | 180 | 100 | -44% | -40% |

| 002-001 | 100 mg BID | 250 | 50 | -80% | -75% |

| 002-002 | 100 mg BID | 210 | 30 | -86% | -80% |

Conclusion

The proposed panel of pharmacodynamic markers—p-ERK, c-Fos/c-Jun, and Ki-67—provides a comprehensive strategy for the early clinical development of this compound. The measurement of p-ERK provides a direct assessment of target engagement, while changes in c-Fos/c-Jun and Ki-67 confirm downstream pathway modulation and the desired anti-proliferative effect. The implementation of these markers in early-phase trials will be critical for establishing proof-of-concept, guiding dose selection, and ultimately accelerating the delivery of this promising new agent to patients in need.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Mitogen activated protein kinase-dependent activation of c-Jun and c-Fos is required for neuronal differentiation but not for growth and stress response in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Repertoire of Fos and Jun Proteins Expressed during the G1 Phase of the Cell Cycle Is Determined by the Duration of Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C-Fos Regulation by the MAPK and PKC Pathways in Intervertebral Disc Cells | PLOS One [journals.plos.org]

- 6. Phosphorylated ERK is a potential prognostic biomarker for Sorafenib response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospho-ERK is a biomarker of response to a synthetic lethal drug combination of sorafenib and MEK inhibition in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Ki67 is a promising molecular target in the diagnosis of cancer (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ki-67 as a Prognostic Biomarker in Invasive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. emjreviews.com [emjreviews.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

Delving into Diarylheptanoids: A Technical Examination of Apoptosis vs. Necrosis Induction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Antitumor agent-137" does not correspond to a standardized, publicly documented compound. Initial database descriptors point towards a linear diarylheptanoid, potentially designated as "Compound M12," known to induce G2/M cell cycle arrest and caspase-dependent apoptosis. This guide is based on the reported activities of a well-characterized diarylheptanoid, hirsutenone, which aligns with these biological effects. The data and protocols presented are synthesized from relevant research to provide a representative technical overview.

Executive Summary

Diarylheptanoids, a class of natural compounds, have demonstrated significant potential as antitumor agents. A key mechanism of their anticancer activity is the induction of programmed cell death, or apoptosis. This guide provides a detailed examination of the apoptotic effects of a representative diarylheptanoid, hirsutenone, in cancer cells. It distinguishes between the induced apoptotic pathway and necrotic cell death, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling cascades. The focus is to equip researchers with the foundational knowledge to assess the mode of cell death induced by this class of compounds.

Quantitative Analysis of Cell Death

The induction of apoptosis versus necrosis is a critical determinant of an antitumor agent's therapeutic potential, with apoptosis being the preferred, non-inflammatory mode of cell death. The following tables summarize the quantitative effects of a representative diarylheptanoid on cancer cell lines.

Table 1: Cytotoxicity of Hirsutenone in Ovarian Carcinoma Cell Lines

| Cell Line | Compound | IC50 (µM) after 48h |

| OVCAR-3 | Hirsutenone | ~25 |

| SK-OV-3 | Hirsutenone | ~30 |

Note: Data is representative and compiled from studies on diarylheptanoids. IC50 values can vary based on experimental conditions.

Table 2: Quantification of Apoptosis vs. Necrosis by Annexin V-FITC/PI Staining

| Treatment (24h) | Cell Line | % Viable Cells (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |

| Control | OVCAR-3 | >95% | <5% | <1% |

| Hirsutenone (20 µM) | OVCAR-3 | ~60% | ~25% | ~15% |

| Control | SK-OV-3 | >95% | <5% | <1% |

| Hirsutenone (20 µM) | SK-OV-3 | ~65% | ~20% | ~15% |

Note: Values are illustrative of typical results obtained from flow cytometry analysis.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the accurate assessment of apoptosis and necrosis.

Cell Culture and Treatment

-

Cell Lines: Human ovarian carcinoma cell lines (OVCAR-3, SK-OV-3).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere for 24 hours. Subsequently, the culture medium is replaced with fresh medium containing the diarylheptanoid at various concentrations or a vehicle control (e.g., DMSO).

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Quantification

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Phosphate-buffered saline (PBS).

-

-

Procedure:

-

Seed 1 x 10^5 cells per well in a 6-well plate and treat with the diarylheptanoid for the desired time.

-

Harvest cells, including the supernatant containing detached cells, by trypsinization.

-

Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Lactate Dehydrogenase (LDH) Assay for Necrosis Assessment

This assay quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis.

-

Reagents:

-

LDH Cytotoxicity Assay Kit.

-

Cell lysis solution (for maximum LDH release control).

-

-

Procedure:

-

Seed 1 x 10^4 cells per well in a 96-well plate and treat with the diarylheptanoid.

-

Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).

-

After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.

-

Reagents:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax).

-

HRP-conjugated secondary antibodies.

-

ECL detection reagent.

-

-

Procedure:

-

Treat cells as described in section 3.1.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection system.

-

Signaling Pathways and Visualizations

Diarylheptanoids typically induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. The following diagrams illustrate these pathways and a typical experimental workflow.

Caption: Diarylheptanoid-induced apoptosis signaling cascade.

Caption: Workflow for assessing apoptosis vs. necrosis.

Conclusion

The representative diarylheptanoid, hirsutenone, demonstrates significant antitumor activity primarily through the induction of apoptosis in a caspase-dependent manner. Quantitative analysis reveals a dose-dependent increase in apoptotic cell populations, with necrosis being a less prominent feature at therapeutic concentrations. The signaling cascade involves both intrinsic and extrinsic pathways, culminating in the activation of executioner caspases. The detailed protocols provided herein offer a robust framework for researchers to investigate the mode of action of novel diarylheptanoids and other potential antitumor agents. A thorough understanding of whether a compound induces apoptosis or necrosis is paramount for its progression in the drug development pipeline.

An In-depth Technical Guide on the Cellular Uptake and Subcellular Localization of Antitumor Agent-137 (CBL0137)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-137, scientifically known as CBL0137 or Curaxin-137, is a promising small molecule therapeutic agent with demonstrated efficacy against a broad spectrum of malignancies. Its primary mechanism of action involves the inhibition of the Facilitates Chromatin Transcription (FACT) complex, a critical regulator of chromatin remodeling and gene expression in cancer cells. This targeted disruption of chromatin dynamics leads to the activation of tumor suppressor pathways, most notably p53, and the inhibition of pro-survival signaling, including the NF-κB pathway. A comprehensive understanding of the cellular uptake and subcellular localization of CBL0137 is paramount for optimizing its therapeutic efficacy and developing rational combination strategies. This technical guide provides a detailed overview of the current knowledge on CBL0137's cellular transport, intracellular distribution, and the experimental methodologies employed for these investigations.

Cellular Uptake of CBL0137

The cellular uptake of CBL0137 is a critical determinant of its bioavailability at the site of action. While specific transporters have not been definitively identified, the lipophilic nature of the molecule suggests that it may cross the plasma membrane through passive diffusion.

Quantitative Analysis of Cellular Uptake

Quantitative data on the cellular uptake of CBL0137 is still emerging. However, studies have demonstrated its ability to accumulate in tumor tissues. For instance, in preclinical orthotopic models of glioblastoma, CBL0137 has been shown to penetrate the blood-brain barrier and accumulate in brain tumors.

Table 1: In Vitro Cytotoxicity of CBL0137 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |

| Breast Cancer Cells | Breast Cancer | 1 | 72 |

| Breast Cancer Cells | Breast Cancer | 14-25 | 24 |

| KG-1 | Acute Myeloid Leukemia | 0.47 | 72 |

| NCI-H929 | Multiple Myeloma | 0.41 | 72 |

| WEHI-3 | Murine Myeloid Leukemia | 0.46 | 72 |

| Various Hematological Malignancies | Leukemia, Lymphoma, Myeloma | 0.41 - 1.60 | 72 |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of CBL0137 required to inhibit the growth of 50% of the cancer cells.

Subcellular Localization of CBL0137

The primary subcellular site of action for CBL0137 is the nucleus , where it exerts its effects on chromatin structure and function.

Nuclear Localization and Chromatin Intercalation

CBL0137 is a DNA intercalating agent. This property facilitates its accumulation within the nucleus, where it binds to DNA. This interaction is crucial for its ability to trap the FACT complex on chromatin.[1]

Impact on the FACT Complex

The Facilitates Chromatin Transcription (FACT) complex, composed of the subunits SSRP1 and SPT16, is essential for chromatin remodeling during transcription, replication, and DNA repair. In cancer cells, FACT is often overexpressed and plays a key role in maintaining a malignant phenotype. CBL0137 sequesters the FACT complex on chromatin, leading to its functional inactivation.[2] This "chromatin trapping" of FACT is a central event in the mechanism of action of CBL0137.[2]

Table 2: Subcellular Distribution of CBL0137's Molecular Target (FACT Complex)

| Subcellular Compartment | Primary Role of FACT Complex | Effect of CBL0137 |

| Nucleus | Chromatin remodeling, transcription, DNA replication and repair | Sequesters FACT on chromatin, inhibiting its function |

| Nucleoplasm | Soluble pool for dynamic chromatin association | Depletion of soluble FACT |

Signaling Pathways Modulated by CBL0137

The inhibition of the FACT complex by CBL0137 triggers a cascade of downstream signaling events that collectively contribute to its antitumor activity.

Activation of the p53 Pathway

By trapping the FACT complex, CBL0137 leads to the activation of the tumor suppressor protein p53.[3][4] Activated p53 can induce cell cycle arrest, senescence, and apoptosis in cancer cells.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a key driver of inflammation, cell survival, and proliferation in many cancers. CBL0137 effectively inhibits NF-κB-dependent transcription, further contributing to its anticancer effects.[3][4]

Modulation of Other Signaling Pathways

In addition to its effects on p50 and NF-κB, CBL0137 has been shown to modulate other signaling pathways, including the NOTCH1 and Heat Shock Factor 1 (HSF1) pathways.[3]

Diagram 1: Signaling Pathways Affected by CBL0137

References

- 1. Facebook [cancer.gov]

- 2. Mechanism of FACT removal from transcribed genes by anticancer drugs curaxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]

- 4. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Antitumor Agent CBL0137: Targeting Cancer Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Antitumor agent-137" is not a formally recognized designation in publicly available scientific literature. This guide focuses on CBL0137 , a well-documented second-generation curaxin and clinical-stage anticancer agent that aligns with the described properties of targeting cancer stem cells.

Executive Summary

Cancer Stem Cells (CSCs) represent a subpopulation of tumor cells responsible for therapy resistance, metastasis, and recurrence. CBL0137 is a small molecule, first-in-class anticancer agent that targets the Facilitates Chromatin Transcription (FACT) complex. By inhibiting FACT, CBL0137 simultaneously activates the p53 tumor suppressor pathway and inhibits the pro-survival NF-κB signaling pathway.[1][2][3] Crucially, CBL0137 has demonstrated significant efficacy in targeting and eradicating drug-resistant CSCs, offering a promising strategy to overcome the limitations of conventional cancer therapies.[4][5][6] This document provides a comprehensive technical overview of CBL0137, its mechanism of action, its specific effects on cancer stem cells, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism of Action

CBL0137 exerts its antitumor effects through a multi-faceted mechanism centered on the inhibition of the FACT complex, a crucial histone chaperone involved in transcription, replication, and DNA repair.[2][3]

-

FACT Complex Inhibition: CBL0137 intercalates into DNA, which alters chromatin structure. This leads to the trapping of the FACT complex (composed of SSRP1 and SPT16 subunits) on chromatin, rendering it functionally inactive.[2][3] Cancer cells, particularly CSCs, often overexpress FACT and are highly dependent on its function, making them more sensitive to FACT inhibition than normal cells.[1][4]

-

p53 Activation: The chromatin trapping of FACT leads to the activation of p53, a critical tumor suppressor protein, through a process involving casein kinase 2 (CK2)-dependent phosphorylation.[2]

-

NF-κB Inhibition: FACT is a required co-factor for NF-κB-dependent transcription. By sequestering FACT, CBL0137 effectively inhibits the NF-κB pathway, which is a key driver of inflammation, cell survival, and chemoresistance.[1][2]

This dual-action mechanism allows CBL0137 to induce apoptosis and inhibit proliferation across a wide range of cancer types.[1]

Effect on Cancer Stem Cells (CSCs)

CBL0137 has been shown to preferentially target and eliminate CSCs, which are often resistant to standard chemotherapies.[1][4]

-

Inhibition of Self-Renewal: A primary mechanism of CBL0137 against CSCs is the activation of the NOTCH1 signaling pathway.[1][7] In certain cancers, such as small-cell lung cancer, NOTCH1 acts as a tumor suppressor. CBL0137 treatment increases NOTCH1 expression in CSCs, leading to decreased self-renewal and increased apoptosis.[1]

-

Targeting CSC Markers: Studies have shown that CBL0137 preferentially reduces the population of cells expressing high levels of CSC markers like CD133 and CD44.[1]

-

Overcoming Chemoresistance: By eliminating the CSC population, CBL0137 can overcome resistance to conventional drugs like gemcitabine (B846) and cisplatin (B142131) and potentiate their efficacy.[1][4][5]

Quantitative Data

In Vitro Efficacy: IC50/EC50 Values

The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of CBL0137 varies across different cancer cell lines.

| Cell Line / Assay | Cancer Type | Parameter | Value (µM) | Citation |

| p53 Reporter Assay | General | EC50 | 0.37 | [2] |

| NF-κB Reporter Assay | General | EC50 | 0.47 | [2] |

| A1207 | Glioblastoma | IC50 | 0.635 | [5] |

| U87MG | Glioblastoma | IC50 | 2.045 | [5] |

| DPM Cell Lines | Pleural Mesothelioma | IC50 Range | 0.2 - 0.38 | [8] |

| SH-SY5Y, BE(2)C | Neuroblastoma (High MYCN) | IC50 | Lower than low MYCN lines | [1] |

| Hematological Malignancies | Leukemia, Myeloma | IC50 Range (72h) | 0.41 - 1.60 |

In Vivo Efficacy: Tumor Growth Inhibition

Studies in preclinical xenograft models demonstrate significant tumor growth inhibition.

| Cancer Model | Treatment | Dosing | Outcome | Citation |

| PANC-1 Orthotopic (Pancreatic) | CBL0137 Monotherapy | N/A | 39% Tumor Growth Inhibition | [4] |

| PANC-1 Orthotopic (Pancreatic) | Gemcitabine Monotherapy | N/A | 20% Tumor Growth Inhibition | [4] |

| PANC-1 Orthotopic (Pancreatic) | CBL0137 + Gemcitabine | N/A | 78% Tumor Growth Inhibition | [4] |

| Patient-Derived Xenograft #13756 (Pancreatic, Low FACT) | CBL0137 Monotherapy | N/A | 26% Tumor Growth Inhibition | [4] |

| H82 Xenograft (Small-Cell Lung) | CBL0137 + Cisplatin | 1:1 molar ratio | Delayed tumor growth for 30 days | [1] |

Signaling and Experimental Workflow Diagrams

CBL0137 Core Mechanism of Action

Caption: Core mechanism of CBL0137 via FACT complex inhibition.

CBL0137 Effect on Cancer Stem Cell Self-Renewal

Caption: CBL0137 inhibits CSC self-renewal via NOTCH1 activation.

Experimental Workflow: Sphere Formation Assay

Caption: Workflow for assessing CSC self-renewal with a sphere assay.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in studies of CBL0137 and CSCs.

Protocol: Sphere Formation Assay for CSC Enrichment and Self-Renewal

This assay assesses the ability of single cells to clonally expand into three-dimensional spheres, a key characteristic of CSCs.

-

Cell Preparation:

-

Start with a monolayer cell culture (e.g., pancreatic or glioblastoma cell lines) at 70-80% confluency or a primary tumor sample.

-

Dissociate cells into a single-cell suspension using a gentle enzymatic method (e.g., TrypLE Express) followed by mechanical dissociation (pipetting).

-

Pass the cell suspension through a 40-µm cell strainer to remove any remaining clumps.

-

Perform a cell count and viability assessment (e.g., using Trypan Blue).

-

-

Plating:

-

Resuspend the single-cell suspension in serum-free stem cell medium (e.g., DMEM/F12 supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF).

-